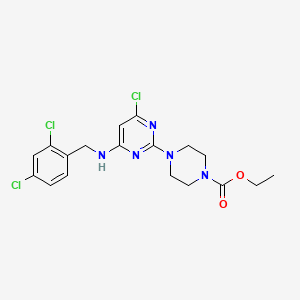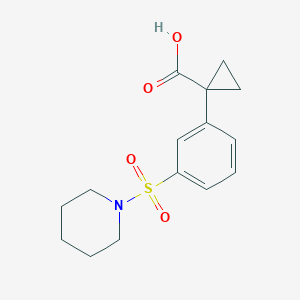
Ethyl 4-(4-chloro-6-((2,4-dichlorobenzyl)amino)pyrimidin-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-chloro-6-((2,4-dichlorobenzyl)amino)pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chloro-6-((2,4-dichlorobenzyl)amino)pyrimidin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting 2,4-dichlorobenzylamine with a suitable pyrimidine precursor under controlled conditions.
Substitution Reaction: The resulting intermediate undergoes a substitution reaction with 4-chloro-6-aminopyrimidine to form the desired pyrimidine derivative.
Piperazine Introduction: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with piperazine.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-chloro-6-((2,4-dichlorobenzyl)amino)pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl 4-(4-chloro-6-((2,4-dichlorobenzyl)amino)pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and molecular targets.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs for various diseases.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-chloro-6-((2,4-dichlorobenzyl)amino)pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific cellular pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 4-(4-chloro-6-((2,4-dichlorobenzyl)amino)pyrimidin-2-yl)piperazine-1-carboxylate can be compared with other pyrimidine derivatives:
This compound: This compound is unique due to its specific substitution pattern and the presence of both piperazine and ethyl ester groups.
Similar Compounds: Other pyrimidine derivatives with different substituents or functional groups may exhibit different biological activities and chemical properties.
Propriétés
Formule moléculaire |
C18H20Cl3N5O2 |
|---|---|
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
ethyl 4-[4-chloro-6-[(2,4-dichlorophenyl)methylamino]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H20Cl3N5O2/c1-2-28-18(27)26-7-5-25(6-8-26)17-23-15(21)10-16(24-17)22-11-12-3-4-13(19)9-14(12)20/h3-4,9-10H,2,5-8,11H2,1H3,(H,22,23,24) |
Clé InChI |
VIZZSNHLHUUUDW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)Cl)NCC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11783974.png)



![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)



